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molecular formula C10H16N2 B8269753 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine CAS No. 58088-73-6

2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine

Cat. No. B8269753
M. Wt: 164.25 g/mol
InChI Key: OUHQNKPDMOMQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778950B2

Procedure details

Solutions of (R)—N—((S)-2,2-dimethyl-1-(pyridin-2-yl)propyl)-3,3,3-trifluoro-2-methoxy-2-phenylpropanamide (0.56 g, 1.472 mmol) or (R)—N—((R)-2,2-dimethyl-1-(pyridin-2-yl)propyl)-3,3,3-trifluoro-2-methoxy-2-phenylpropanamide (0.56 g, 1.472 mmol) in 48 wt % aqueous hydrogen bromide (5.02 mL, 44.2 mmol) were heated under microwave irradiation at 160° C. for 2 h. The mixtures were diluted with water (25 mL), extracted with dichloromethane (3×25 mL), and the dichloromethane extracts discarded. The aqueous solutions were basified with 2 M aqueous NaOH (25 mL) then extracted with dichloromethane (3×25 mL). These extracts were dried (MgSO4), filtered, then concentrated to give enantiomeric 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine derived from first-eluting diastereomer (0.175 g) and enantiomeric 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine derived from second-eluting diastereomer (0.200 g) as yellow oils.
Name
(R)—N—((S)-2,2-dimethyl-1-(pyridin-2-yl)propyl)-3,3,3-trifluoro-2-methoxy-2-phenylpropanamide
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
(R)—N—((R)-2,2-dimethyl-1-(pyridin-2-yl)propyl)-3,3,3-trifluoro-2-methoxy-2-phenylpropanamide
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
5.02 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:27])([CH3:26])[C@H:3]([NH:10]C(=O)[C@](OC)(C1C=CC=CC=1)C(F)(F)F)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.CC(C)(C)[C@@H](NC(=O)[C@](OC)(C1C=CC=CC=1)C(F)(F)F)C1C=CC=CN=1.Br>O>[CH3:1][C:2]([CH3:27])([CH3:26])[CH:3]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)[NH2:10]

Inputs

Step One
Name
(R)—N—((S)-2,2-dimethyl-1-(pyridin-2-yl)propyl)-3,3,3-trifluoro-2-methoxy-2-phenylpropanamide
Quantity
0.56 g
Type
reactant
Smiles
CC([C@@H](C1=NC=CC=C1)NC([C@@](C(F)(F)F)(C1=CC=CC=C1)OC)=O)(C)C
Name
(R)—N—((R)-2,2-dimethyl-1-(pyridin-2-yl)propyl)-3,3,3-trifluoro-2-methoxy-2-phenylpropanamide
Quantity
0.56 g
Type
reactant
Smiles
CC([C@H](C1=NC=CC=C1)NC([C@@](C(F)(F)F)(C1=CC=CC=C1)OC)=O)(C)C
Name
Quantity
5.02 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×25 mL)
EXTRACTION
Type
EXTRACTION
Details
then extracted with dichloromethane (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
These extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC(C(N)C1=NC=CC=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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